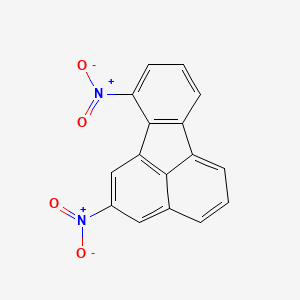

Fluoranthene, 2,10-dinitro

Description

Sample Collection and Preparation from Environmental Matrices

Effective sample collection and preparation are foundational to the reliable quantification of 2,10-dinitrofluoranthene. The primary goal is to extract the target analyte from the environmental matrix and remove interfering substances that could compromise the accuracy of subsequent analyses.

Airborne Particulate Matter Extraction Techniques

Airborne particulate matter (PM) is a significant carrier of nitroarenes like 2,10-dinitrofluoranthene in the atmosphere. The collection of PM is typically performed using high-volume air samplers that draw a known volume of air through a filter, capturing particles. aaqr.orgiaea.org These filters, often made of glass or quartz fiber, are then transported to the laboratory for extraction.

Several techniques are employed for the extraction of organic compounds from these filters. Common methods include Soxhlet extraction, sonication, and pressurized liquid extraction. aaqr.org The choice of solvent is critical, with dichloromethane being a frequently used and effective solvent for polycyclic aromatic hydrocarbons (PAHs) and their nitrated derivatives. nih.gov Once extracted, the solvent containing the analytes is typically concentrated to a smaller volume to enhance detection limits.

Table 1: Common Extraction Techniques for Airborne Particulate Matter

| Extraction Technique | Description | Advantages | Disadvantages |

|---|---|---|---|

| Soxhlet Extraction | Continuous solid-liquid extraction with a recycling solvent. | Exhaustive extraction, well-established. | Time-consuming, large solvent volume. |

| Sonication | Uses ultrasonic waves to disrupt the sample matrix and enhance solvent penetration. | Faster than Soxhlet, uses less solvent. | May not be as exhaustive as Soxhlet. |

| Pressurized Liquid Extraction (PLE) | Employs elevated temperatures and pressures to increase extraction efficiency. | Rapid, low solvent consumption, automated. | Requires specialized equipment. |

Soil, Sediment, and Water Sample Preparation

The preparation of soil, sediment, and water samples for 2,10-dinitrofluoranthene analysis involves tailored approaches to isolate the analyte from these distinct matrices.

For soil and sediment samples , the initial step often involves drying the sample, typically at a low temperature (around 60°C) to prevent the loss of volatile and semi-volatile compounds. alsglobal.com The dried sample is then sieved to achieve a uniform particle size. alsglobal.comwisc.edu Extraction is commonly performed using techniques like Soxhlet extraction or sonication with an appropriate organic solvent. researchgate.net The resulting extract often requires a "clean-up" step to remove interfering compounds. This can be achieved through solid-phase extraction (SPE), where the extract is passed through a cartridge containing a sorbent that retains interferences while allowing the target analyte to pass through. eurofins.com

Water samples are typically extracted using liquid-liquid extraction (LLE) or solid-phase extraction (SPE). eurofins.com In LLE, the water sample is mixed with an immiscible organic solvent in which 2,10-dinitrofluoranthene is more soluble. After separation of the layers, the organic solvent containing the analyte is collected. SPE is often preferred as it is more efficient and uses smaller volumes of organic solvents. eurofins.com In SPE, the water sample is passed through a cartridge containing a solid adsorbent that retains the analyte, which is then eluted with a small volume of a strong solvent. eurofins.com

Table 2: Overview of Sample Preparation for Soil, Sediment, and Water

| Matrix | Key Preparation Steps | Common Extraction Methods |

|---|---|---|

| Soil/Sediment | Drying, Sieving, Extraction, Cleanup | Soxhlet, Sonication, PLE |

| Water | Filtration, Extraction | Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE) |

Chromatographic Separation Techniques

Chromatography is the cornerstone of analyzing complex mixtures of organic compounds like nitroarenes. It separates individual components based on their differential interactions with a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Nitroarene Separation

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of nitroarenes. researchgate.netresearchgate.net It is particularly well-suited for non-volatile and thermally labile compounds. In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the partitioning of the analytes between the two phases.

For nitroarene analysis, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile and water. researchgate.net Detection is often achieved using an ultraviolet (UV) or a diode array detector (DAD), as nitroarenes exhibit strong absorbance in the UV region. researchgate.net Fluorescence detectors can also be used for enhanced sensitivity and selectivity for certain fluorescent PAHs and their derivatives. hplc.eu

Gas Chromatography (GC) for Nitroarene Separation

Gas Chromatography (GC) is another powerful technique for the separation of volatile and semi-volatile compounds like nitroarenes. future4200.comnih.gov In GC, a gaseous mobile phase (carrier gas) transports the vaporized sample through a long, thin column. The separation is based on the compound's boiling point and its interaction with the stationary phase coated on the inside of the column.

Capillary columns are typically used for their high resolution. future4200.comtdi-bi.com Following separation, the analytes are detected by various detectors. A flame ionization detector (FID) is a common general-purpose detector, while an electron capture detector (ECD) offers high sensitivity for electrophilic compounds like nitroarenes. For definitive identification and quantification, GC is often coupled with a mass spectrometer (GC-MS). nih.govtdi-bi.com

Table 3: Comparison of HPLC and GC for Nitroarene Analysis

| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

|---|---|---|

| Principle | Partitioning between liquid mobile phase and solid stationary phase. | Partitioning between gaseous mobile phase and liquid/solid stationary phase. |

| Applicability | Non-volatile, thermally labile compounds. | Volatile, thermally stable compounds. |

| Common Detectors | UV, Diode Array, Fluorescence. | FID, ECD, Mass Spectrometry. |

| Advantages | Suitable for a wider range of compounds. | High resolution, sensitive detectors. |

| Disadvantages | Lower resolution than capillary GC. | Requires analytes to be volatile and thermally stable. |

Two-Dimensional HPLC for Isomer Resolution

The separation of isomers, which have the same molecular formula but different structural arrangements, can be a significant analytical challenge. nih.gov Nitroarenes, including dinitrofluoranthenes, exist as multiple isomers, and their individual toxicities can vary significantly.

Two-dimensional HPLC (2D-HPLC) offers enhanced resolving power for complex mixtures containing isomers. chromatographyonline.comnih.gov In this technique, a fraction of the eluent from the first HPLC column is transferred to a second column with a different stationary phase or different mobile phase conditions. nih.gov This "orthogonal" separation, based on different chemical or physical properties, can resolve compounds that co-elute in the first dimension. nih.gov This approach significantly increases the peak capacity and allows for the separation and quantification of individual isomers that would otherwise be difficult to resolve with a single chromatographic run. chromatographyonline.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

105735-73-7 |

|---|---|

Molecular Formula |

C16H8N2O4 |

Molecular Weight |

292.24 g/mol |

IUPAC Name |

2,10-dinitrofluoranthene |

InChI |

InChI=1S/C16H8N2O4/c19-17(20)10-7-9-3-1-4-11-12-5-2-6-14(18(21)22)16(12)13(8-10)15(9)11/h1-8H |

InChI Key |

CCZHANJFOARLMD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC(=CC3=C2C(=C1)C4=C3C(=CC=C4)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Formation and Environmental Generation of 2,10 Dinitrofluoranthene

Primary Formation Pathways from Combustion Processes

Primary formation of dinitrofluoranthenes occurs during the incomplete combustion of organic materials. In these high-temperature environments, the parent polycyclic aromatic hydrocarbon (PAH), fluoranthene (B47539), can undergo nitration reactions.

The incomplete combustion of organic substances such as fossil fuels is a significant source of PAHs and their nitrated derivatives. researchgate.net Mutagenic and carcinogenic substances, including various dinitrofluoranthene isomers, are formed during these processes and are often detected in fine particulate matter. researchgate.net

Diesel engine exhaust is a well-documented source of dinitrofluoranthenes. iarc.fr Studies have quantified the presence of specific isomers in these emissions. For example, 3,7-dinitrofluoranthene (B10014) and 3,9-dinitrofluoranthene (B1199685) were detected in particulates from a diesel engine at concentrations of 0.028 mg/kg and 0.013 mg/kg, respectively. iarc.fr Emissions from kerosene (B1165875) heaters are also known to contain nitrofluoranthenes, contributing to indoor air pollution.

| Emission Source | Dinitrofluoranthene Isomer | Concentration in Particulates |

| Diesel Engine | 3,7-Dinitrofluoranthene | 0.028 mg/kg |

| Diesel Engine | 3,9-Dinitrofluoranthene | 0.013 mg/kg |

Note: This table is based on available data for specific dinitrofluoranthene isomers and may not be representative of all isomers, including 2,10-dinitrofluoranthene, for which specific emission data is scarce.

Secondary Atmospheric Formation Mechanisms

Dinitrofluoranthenes can also be formed in the atmosphere through the chemical transformation of their parent PAH, fluoranthene. These reactions are influenced by the presence of atmospheric pollutants like nitrogen oxides (NOx) and oxidants.

Atmospheric processing of PAHs can lead to the formation of various oxidized and nitrated products. nih.govnih.gov The reaction of fluoranthene with nitrogen oxides in the atmosphere is a key pathway for the formation of nitrofluoranthenes and subsequently dinitrofluoranthenes. nih.gov For example, the renitration of 3-nitrofluoranthene (B1196665) in the presence of fuming nitric acid has been shown to produce 3,7- and 3,9-dinitrofluoranthene. nih.gov This suggests a stepwise nitration process can occur in the atmosphere, where mono-nitrofluoranthenes formed from primary or secondary processes can be further nitrated to dinitro-isomers.

Gas-phase reactions of fluoranthene with atmospheric oxidants, such as the hydroxyl (OH) radical and the nitrate (B79036) (NO3) radical, play a crucial role in its atmospheric transformation. nih.gov These reactions can lead to the formation of nitrofluoranthene isomers. While the direct formation of 2,10-dinitrofluoranthene through these reactions is not well-documented, the general mechanisms provide insight into how dinitro-isomers could be formed. The initial reaction of fluoranthene with OH radicals (predominantly during the day) or NO3 radicals (at night) can form a mono-nitrofluoranthene intermediate. This intermediate could then undergo a second nitration step to form a dinitrofluoranthene isomer. The specific isomers formed depend on the reaction conditions and the initial point of attack of the oxidant on the fluoranthene molecule.

Gas-Phase Reactions with Atmospheric Oxidants

Hydroxyl Radical (OH•) Initiated Reactions

During the daytime, the dominant atmospheric loss process for many gas-phase PAHs, including fluoranthene, is through reaction with hydroxyl (OH•) radicals. researchgate.net This gas-phase reaction is initiated by the addition of an OH• radical to the fluoranthene molecule, forming a PAH-radical adduct. nih.govacs.org In the presence of nitrogen oxides (NOₓ), this intermediate can then react with nitrogen dioxide (NO₂) and subsequently lose a water molecule to yield a nitrofluoranthene product. nih.govinchem.orgcuni.cz

Table 1: Products of OH• Radical-Initiated Reaction of Fluoranthene

| Reactant | Initiating Radical | Primary Product | Other Products | Source |

|---|

Nitrate Radical (NO₃•) Initiated Reactions

During nighttime, in the absence of sunlight, the nitrate radical (NO₃•) becomes a significant oxidant in the atmosphere. ca.gov Similar to the OH• radical reaction, the gas-phase reaction with the NO₃• radical is a key pathway for the atmospheric transformation of fluoranthene. The mechanism involves the addition of the NO₃• radical to the aromatic ring, followed by reaction with NO₂ and the elimination of nitric acid (HNO₃). ca.gov

This nighttime reaction pathway is also a significant source of 2-nitrofluoranthene (B81861), often with higher product yields than the daytime OH• radical reaction. ca.govnist.gov The presence of 2-nitrofluoranthene in ambient air samples is considered a marker for this secondary atmospheric formation. acs.org Direct formation of 2,10-dinitrofluoranthene from the reaction of fluoranthene with NO₃• radicals has not been observed. The potential for its formation would rely on the subsequent nitration of the primary 2-nitrofluoranthene product.

Table 2: Comparison of Radical-Initiated Reaction Products for Fluoranthene

| Initiating Radical | Phase | Major Product | Yield | Source |

|---|---|---|---|---|

| OH• | Gas | 2-Nitrofluoranthene | Low | ca.gov |

Ozonolysis (O₃) Reactions

Reactions with ozone (O₃) are another potential pathway for the atmospheric degradation of PAHs. However, studies have shown that fluoranthene is largely resistant to ozonolysis. nih.gov Compared to other PAHs, fluoranthene is considered to be essentially inert or among the least reactive towards ozone, both in the gas phase and when adsorbed on particulate matter. researchgate.net Therefore, ozonolysis is not considered a significant formation pathway for nitro-derivatives of fluoranthene, including 2,10-dinitrofluoranthene.

Role of Dinitrogen Pentoxide (N₂O₅) in Nitration

Dinitrogen pentoxide (N₂O₅) is a key nitrating agent, particularly in nighttime chemistry and in heterogeneous reactions. inchem.org It exists in equilibrium with NO₂ and NO₃• radicals. While the NO₃• radical initiates gas-phase reactions, the heterogeneous nitration of particle-bound PAHs is thought to proceed primarily through the reaction with N₂O₅ itself. nih.gov The proposed mechanism involves the surface adsorption of N₂O₅, which can then act as a source of the nitronium ion (NO₂⁺), a powerful electrophilic nitrating agent. nih.govacs.org

This electrophilic nitration pathway on particle surfaces explains the formation of isomers like 3-nitrofluoranthene, which are different from the radical-initiated gas-phase products. acs.orgresearchgate.net Laboratory synthesis has successfully created 2,10-dinitrofluoranthene by reacting 2-nitrofluoranthene with N₂O₅ in a solvent. wiley.com This provides strong evidence for a potential atmospheric formation mechanism where gas-phase derived 2-nitrofluoranthene adsorbs onto particulate matter and subsequently reacts with N₂O₅ to form 2,10-dinitrofluoranthene. However, direct observation of this specific two-step pathway occurring in the ambient atmosphere has not been explicitly reported.

Analytical Methodologies for 2,10 Dinitrofluoranthene Quantification

Detection and Identification Methods for 2,10-Dinitrofluoranthene

The accurate quantification of 2,10-dinitrofluoranthene, a nitrated polycyclic aromatic hydrocarbon (nitro-PAH), relies on highly sensitive and selective analytical techniques capable of detecting trace amounts in complex environmental matrices.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) Coupling

Mass spectrometry, particularly when coupled with gas chromatography (GC) or liquid chromatography (LC), is a cornerstone for the identification and quantification of 2,10-dinitrofluoranthene. In MS, molecules are ionized and then separated based on their mass-to-charge ratio (m/z) libretexts.org. The fragmentation patterns of dinitrofluoranthenes under electron impact ionization have been studied, generally showing characteristic losses of NO₂, NO, and CO from the molecular ion nih.gov. This fragmentation is crucial for structural elucidation and identification.

Tandem mass spectrometry (MS/MS or MS²) enhances selectivity and sensitivity significantly. wikipedia.orgnih.gov This technique involves multiple stages of mass analysis. wikipedia.orgnih.govijcap.in First, a precursor ion corresponding to the mass of 2,10-dinitrofluoranthene is selected in the first mass analyzer (MS1). wikipedia.orgnationalmaglab.org This ion is then fragmented through processes like collision-induced dissociation, and the resulting product ions are analyzed in a second mass spectrometer (MS2). wikipedia.orgnationalmaglab.org This process, often performed in multiple reaction monitoring (MRM) mode, allows for highly specific detection by monitoring a unique precursor-to-product ion transition, minimizing interference from other compounds in the sample matrix. eurofins.com

Table 1: Common Mass Spectrometry Techniques for Nitro-PAH Analysis

| Technique | Abbreviation | Principle | Primary Application for 2,10-Dinitrofluoranthene |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry | GC-MS | Separates volatile compounds in a gas phase before ionization and mass analysis. | Quantification and identification based on retention time and mass spectrum. |

| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | Separates compounds in a liquid phase before ionization and two stages of mass analysis. | Highly selective and sensitive quantification in complex matrices like environmental samples. eurofins.comnih.gov |

| Quadrupole Time-of-Flight MS | Q-TOF | A hybrid instrument where a quadrupole selects precursor ions, which are fragmented, and the resulting product ions are analyzed by a high-resolution time-of-flight detector. nationalmaglab.org | Accurate mass measurements for confident identification of unknown compounds and structural confirmation. |

Fluorescence Detection Following Reduction to Aminoarenes

While nitro-PAHs like 2,10-dinitrofluoranthene are typically non-fluorescent or weakly fluorescent, their corresponding amino derivatives (aminoarenes) exhibit strong fluorescence. sigmaaldrich.comosti.gov This principle is exploited in a highly sensitive analytical strategy where the nitro compounds are chemically reduced to their amino counterparts before detection. sigmaaldrich.comosti.gov This conversion can be performed pre-column using a reducing agent or on-column with a catalyst column. sigmaaldrich.comosti.gov

Following the reduction, the resulting diamino-fluoranthene is separated, typically by high-performance liquid chromatography (HPLC), and quantified by a fluorescence detector. sigmaaldrich.com This method dramatically lowers the detection limits compared to direct measurement techniques, allowing for quantification at picogram levels. osti.gov The selection of specific excitation and emission wavelengths for the resulting amine enhances the selectivity of the analysis. osti.gov This approach has proven successful for quantifying various nitro-PAHs in environmental and food samples. sigmaaldrich.com

Electrochemical Detection for Nitro-PAHs

Electrochemical methods offer a sensitive and often cost-effective alternative for the detection of nitro-PAHs. These techniques are based on the electrochemical reduction of the nitro groups present on the aromatic structure. mdpi.com When a potential is applied to a working electrode, 2,10-dinitrofluoranthene can undergo reduction, generating a measurable electrical current that is proportional to its concentration.

Techniques like differential pulse voltammetry are particularly effective for this purpose. nih.gov The sensitivity and selectivity of electrochemical detection can be significantly enhanced by modifying the surface of the working electrode with various nanomaterials, such as metal oxides or graphene composites. nih.govnih.govmdpi.com These modifications can improve the electron transfer kinetics and increase the active surface area, leading to lower detection limits, sometimes reaching nanomolar levels. nih.govmdpi.com

Challenges in Trace-Level Determination of Dinitrofluoranthenes

The quantification of 2,10-dinitrofluoranthene at trace levels (parts per billion or lower) presents several analytical challenges.

Matrix Interference : Environmental samples (e.g., soil, water, air particulates) are inherently complex, containing numerous other compounds that can interfere with the analysis. nih.gov These co-extracting substances can mask the signal of the target analyte, requiring extensive sample preparation and clean-up steps, such as solid-phase extraction (SPE) or solvent extraction, to isolate the dinitrofluoranthenes. nih.govenv.go.jpeurofins.com

Isomeric Co-elution : There are multiple isomers of dinitrofluoranthene (e.g., 1,2-DNF, 2,3-DNF, 3,4-DNF) nih.gov. These isomers often have very similar physical and chemical properties, making their chromatographic separation difficult. Co-elution of isomers can lead to inaccurate quantification if the analytical method, such as standard MS, cannot distinguish between them. High-resolution chromatography and selective MS/MS transitions are often necessary to resolve and correctly identify each isomer.

Low Concentrations : Dinitrofluoranthenes are typically present at very low concentrations in environmental samples. nih.gov This necessitates highly sensitive analytical instruments and methods that can achieve low limits of detection (LOD), often in the nanogram per liter (ng/L) or picogram per cubic meter (pg/m³) range. nih.gov

Table 2: Summary of Key Analytical Challenges and Mitigation Strategies

| Challenge | Description | Common Mitigation Strategy |

|---|---|---|

| Complex Sample Matrix | Presence of thousands of other organic compounds that can interfere with detection. nih.gov | Rigorous sample clean-up using techniques like Solid-Phase Extraction (SPE), Soxhlet extraction, and gel permeation chromatography. env.go.jp |

| Isomer Resolution | Difficulty in separating structurally similar dinitrofluoranthene isomers using standard chromatographic methods. | Utilization of high-resolution capillary GC columns or advanced LC columns; application of tandem mass spectrometry (MS/MS) with isomer-specific fragmentation patterns. |

| Trace Concentrations | Analytes are often present at levels near or below the detection limits of standard instrumentation. | Use of highly sensitive detectors (e.g., fluorescence after reduction, MS/MS), sample pre-concentration techniques, and optimizing instrument parameters for maximum signal-to-noise ratio. nih.gov |

Environmental Fate and Transport of 2,10 Dinitrofluoranthene

Distribution and Partitioning in Environmental Media

The distribution of 2,10-dinitrofluoranthene in the environment is largely dictated by its partitioning behavior between gaseous and particulate phases in the atmosphere and its sorption characteristics in soil and sediment.

As a member of the nitrated polycyclic aromatic hydrocarbon (NPAH) family, 2,10-dinitrofluoranthene's presence in the atmosphere is divided between the gaseous and particulate phases. This partitioning is a critical factor in determining its atmospheric lifetime, transport distance, and deposition processes. The partitioning behavior is influenced by the compound's vapor pressure and the nature and concentration of atmospheric particles. For NPAHs in general, absorption into the organic matter of atmospheric particles is considered a primary mechanism of partitioning.

Table 1: Factors Influencing Gaseous-Particulate Phase Partitioning of 2,10-Dinitrofluoranthene

| Factor | Description |

| Vapor Pressure | A lower vapor pressure favors partitioning onto the particulate phase. |

| Temperature | Higher temperatures increase vapor pressure, shifting the equilibrium towards the gaseous phase. |

| Aerosol Composition | The amount and type of organic matter on atmospheric particles influence the absorption capacity. |

| Particle Size | Finer particles offer a larger surface area-to-volume ratio, potentially enhancing adsorption. |

Once deposited into terrestrial or aquatic environments, the fate of 2,10-dinitrofluoranthene is significantly influenced by its tendency to sorb to soil and sediment particles. The primary determinant of this sorption is the organic matter content of the solid phase. The hydrophobic nature of 2,10-dinitrofluoranthene leads to its preferential partitioning into the organic fraction of soils and sediments, a process that reduces its concentration in the aqueous phase and consequently its bioavailability and mobility.

The sorption process is typically quantified by the soil-water partition coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc). For hydrophobic organic compounds like 2,10-dinitrofluoranthene, Koc values are often high, indicating strong sorption to organic matter.

Table 2: Key Parameters in the Sorption of 2,10-Dinitrofluoranthene

| Parameter | Definition | Significance for 2,10-Dinitrofluoranthene |

| Kd (L/kg) | Soil-water partition coefficient: the ratio of the chemical's concentration in the solid phase to its concentration in the aqueous phase at equilibrium. | A higher Kd value indicates stronger binding to soil/sediment and lower mobility. |

| Koc (L/kg) | Organic carbon-normalized sorption coefficient: Kd normalized to the fraction of organic carbon in the soil/sediment. | Provides a measure of the intrinsic affinity of the compound for organic matter, allowing for comparison across different soils and sediments. |

Note: Specific experimentally determined Kd and Koc values for 2,10-dinitrofluoranthene are not available in the public domain literature reviewed.

The mobility of 2,10-dinitrofluoranthene in soil and its potential to leach into groundwater are inversely related to its sorption affinity. Due to its expected strong sorption to organic matter, the mobility of 2,10-dinitrofluoranthene is anticipated to be low in soils with significant organic content. In such environments, it is likely to be retained in the upper soil layers, with a limited potential for leaching into deeper soil horizons and groundwater.

However, in soils with low organic matter content, such as sandy soils, the potential for mobility and leaching would be comparatively higher. Factors such as soil pH and the presence of co-contaminants can also influence its transport.

Abiotic Transformation Processes

In the environment, 2,10-dinitrofluoranthene can undergo transformation through various abiotic processes, primarily driven by sunlight and chemical reactions in water and soil.

Photochemical degradation, or photolysis, is a significant abiotic transformation pathway for many organic pollutants in the environment. For nitrated PAHs, photolysis can occur through direct absorption of solar radiation or indirectly through reactions with photochemically generated reactive species like hydroxyl radicals. The rate of photochemical degradation is influenced by factors such as the intensity of solar radiation, the presence of photosensitizers in the water or atmosphere, and the physical state of the compound (e.g., dissolved in water, adsorbed to particles). While specific pathways for 2,10-dinitrofluoranthene have not been detailed in the available literature, related compounds undergo transformations such as the reduction of nitro groups or the oxidation of the aromatic ring system.

Hydrolysis, the reaction with water, is generally not considered a significant degradation pathway for PAHs and their nitro-derivatives under typical environmental pH conditions due to the stability of the aromatic ring structure.

Oxidation reactions, other than those initiated by photochemistry, can also contribute to the transformation of 2,10-dinitrofluoranthene. In soil and aquatic environments, strong oxidizing agents, if present, could potentially lead to the degradation of the compound. However, under normal environmental conditions, these reactions are generally slow compared to photochemical degradation and microbial metabolism.

Biotic Degradation Pathways

The persistence of dinitrofluoranthenes in the environment is significantly influenced by their susceptibility to microbial degradation. The presence of two nitro groups on the fluoranthene (B47539) ring structure generally increases its resistance to breakdown compared to the parent compound, fluoranthene. However, various microorganisms have evolved pathways to utilize nitroaromatic compounds as sources of carbon and nitrogen.

The microbial transformation of dinitroaromatic compounds can proceed under both aerobic and anaerobic conditions, often involving initial reduction of the nitro groups. Under anaerobic conditions, the nitro groups are sequentially reduced to nitroso, hydroxylamino, and finally amino groups. This process can lead to the formation of diaminofluoranthene.

Under aerobic conditions, microorganisms may employ dioxygenase enzymes to incorporate hydroxyl groups onto the aromatic ring, leading to ring cleavage. Another aerobic pathway involves the reduction of a nitro group to a hydroxylamino group, which can then be enzymatically rearranged to a catechol. This catechol can then be a substrate for ring-fission enzymes.

It is important to note that the position of the nitro groups on the fluoranthene molecule will significantly impact the specific transformation pathways and the microorganisms capable of carrying them out.

Table 1: Potential Microbial Transformation Products of Dinitrofluoranthenes

| Parent Compound | Potential Transformation Product | Environmental Condition |

| Dinitrofluoranthene | Nitro-aminofluoranthene | Anaerobic |

| Dinitrofluoranthene | Diaminofluoranthene | Anaerobic |

| Dinitrofluoranthene | Dihydroxydinitrofluoranthene | Aerobic |

| Dinitrofluoranthene | Aminonitrofluoranthene catechol | Aerobic |

This table is illustrative and based on general degradation pathways for dinitroaromatic compounds.

The biotransformation of dinitrofluoranthenes in soil and water is mediated by a variety of microbial enzymes. Key enzymes involved in the initial steps of degradation are nitroreductases, which catalyze the reduction of the nitro groups. These enzymes are common in a wide range of bacteria and fungi.

Following the initial reduction, other enzymes such as monooxygenases and dioxygenases can play a role in further degradation. Ligninolytic fungi, for instance, produce extracellular enzymes like lignin peroxidases and manganese peroxidases that have been shown to degrade a variety of persistent organic pollutants, including some nitrated PAHs.

The efficiency of these enzymatic processes is dependent on various environmental factors, including pH, temperature, oxygen availability, and the presence of other organic matter which can serve as a primary carbon source for the microorganisms.

Table 2: Key Enzyme Classes in the Biotransformation of Nitroaromatic Compounds

| Enzyme Class | Function | Cellular Location |

| Nitroreductases | Reduction of nitro groups | Intracellular |

| Monooxygenases | Incorporation of one oxygen atom | Intracellular |

| Dioxygenases | Incorporation of two oxygen atoms | Intracellular |

| Peroxidases | Oxidative degradation | Extracellular (in fungi) |

Mechanistic Toxicology of 2,10 Dinitrofluoranthene

Genotoxicity Mechanisms in Experimental Systems (In Vitro/In Vivo Non-Human)

DNA Adduct Formation

The formation of DNA adducts—covalent bonds between a chemical and DNA—is a critical initiating event in chemical carcinogenesis. wikipedia.org For nitroaromatic hydrocarbons like dinitrofluoranthenes, this process typically requires metabolic activation. The nitro groups are reduced by cellular nitroreductase enzymes to form reactive N-hydroxy arylamine intermediates. These intermediates can be further activated, for example, by O-acetylation via O-acetyltransferase enzymes, to generate highly electrophilic species that readily bind to nucleophilic sites on DNA bases, particularly guanine (B1146940) and adenine. wikipedia.orgnih.gov

Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Generation

Reactive oxygen species (ROS) are unstable molecules containing oxygen that can damage cellular components like DNA, proteins, and lipids. core.ac.uk The metabolic activation of nitroaromatic compounds is known to be a source of intracellular ROS. The enzymatic reduction of the nitro group can be a one-electron process, leading to the formation of a nitro anion radical. In the presence of molecular oxygen, this radical can transfer its electron to O₂, regenerating the parent nitro-compound and producing a superoxide (B77818) anion (O₂⁻). This process, known as futile cycling or redox cycling, can lead to a significant accumulation of superoxide and subsequently other ROS, such as hydrogen peroxide (H₂O₂), through the action of superoxide dismutase. kagoshima-u.ac.jp

This increase in ROS levels can overwhelm the cell's antioxidant defenses, leading to a state of oxidative stress. scispace.commdpi.com Oxidative stress can induce DNA damage, such as the formation of 8-oxo-2'-deoxyguanosine (8-oxo-dG), a mutagenic lesion that can lead to G:C to T:A transversions. ru.nl Although direct evidence for 2,10-dinitrofluoranthene-induced oxidative stress is lacking, this mechanism is a well-established component of the toxicity of many nitroaromatic compounds. scispace.com

Chromosomal Aberrations and Micronucleus Formation

Chromosomal aberrations are large-scale changes to the structure or number of chromosomes and are a hallmark of genotoxicity. These can include breaks, deletions, or rearrangements. nih.gov Micronuclei are small, extra-nuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. medicaljournalssweden.se Their formation is a direct consequence of chromosomal damage or interference with the mitotic apparatus. medicaljournalssweden.senih.gov

Genotoxic compounds like dinitrofluoranthenes can induce these effects. For example, 3,9-dinitrofluoranthene (B1199685) has been shown to induce chromosomal aberrations in Chinese hamster cells in vitro and micronucleus formation in the bone marrow of mice in vivo. nih.gov This indicates that the compound or its metabolites cause clastogenic (chromosome-breaking) or aneugenic (chromosome loss/gain) events. oup.com The formation of bulky DNA adducts (clastogenic mechanism) or interference with spindle fiber formation during mitosis (aneugenic mechanism) can lead to the generation of acentric chromosome fragments or lagging chromosomes, which subsequently form micronuclei. medicaljournalssweden.sewikipedia.org While specific data for 2,10-dinitrofluoranthene is unavailable, its structural similarity to other genotoxic DNFs suggests it may possess similar capabilities.

Bacterial Mutagenicity (e.g., Ames Test, Frameshift Mutagenesis)

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds. researchgate.net The test uses strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize it and require it for growth. researchgate.netcabidigitallibrary.org Mutagenic compounds can cause mutations that restore the gene function, allowing the bacteria to grow on a histidine-free medium. researchgate.net Specific strains are designed to detect different types of mutations, such as frameshift mutations (e.g., TA98, TA1537) or base-pair substitutions (e.g., TA100, TA1535). researchgate.net

Many nitroarenes are potent frameshift mutagens in the Ames test, particularly in strain TA98, often without the need for an external metabolic activation system (S9 mix). nih.govre-place.be This is because bacteria possess nitroreductase enzymes capable of activating these compounds to their mutagenic form. nih.gov Studies on 3,9-dinitrofluoranthene show it is highly mutagenic in strain TA98 and that this activity is reduced in strains deficient in nitroreductase or O-acetyltransferase, confirming the metabolic activation pathway. nih.gov Although specific Ames test results for 2,10-dinitrofluoranthene are not detailed in the reviewed literature, it is expected to be mutagenic, likely acting as a frameshift mutagen, similar to other dinitrofluoranthene isomers.

| Tester Strain | Mutation Type Detected | Metabolic Activation | Mutagenic Response | Reference |

|---|---|---|---|---|

| TA98 | Frameshift | -S9 | Strongly Positive | nih.gov |

| TA100 | Base-pair Substitution | -S9 | Positive | nih.gov |

| TA98/NR (nitroreductase deficient) | Frameshift | -S9 | Reduced Mutagenicity | nih.gov |

| TA98/1,8-DNP₆ (O-acetyltransferase deficient) | Frameshift | -S9 | Reduced Mutagenicity | nih.gov |

Note: The data in this table is for 3,9-dinitrofluoranthene and is presented to illustrate the typical mutagenic profile of a dinitrofluoranthene compound. Specific data for 2,10-dinitrofluoranthene was not available.

DNA Damage Assays (e.g., Comet Assay)

The single-cell gel electrophoresis, or Comet assay, is a sensitive method for detecting DNA damage at the level of individual cells. nih.govlidsen.com Following exposure to a genotoxic agent, cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. lidsen.com Damaged DNA, containing breaks, relaxes and migrates away from the nucleus, forming a "comet" shape with a tail. scielo.org.mxresearchgate.net The length and intensity of the comet tail are proportional to the amount of DNA damage. scielo.org.mx The alkaline version of the assay (pH >13) is most common and detects single- and double-strand breaks as well as alkali-labile sites, which can be sites of base damage or adducts. nih.gov

The Comet assay can be used to quantify DNA damage induced by compounds that form DNA adducts or generate oxidative stress. toxys.com While no studies were found that specifically applied the Comet assay to 2,10-dinitrofluoranthene, it is a standard tool for evaluating the genotoxicity of environmental pollutants and would be a suitable method for investigating its DNA-damaging potential in vitro and in vivo.

Mechanistic Insights from In Vitro Models (e.g., ToxTracker® ACE Assay)

The ToxTracker® ACE assay is a modern, mechanism-based reporter assay that uses mouse embryonic stem cells to provide insight into the genotoxic properties of a compound. criver.com It utilizes a panel of six green fluorescent protein (GFP) reporter cell lines that are activated by different cellular stress response pathways. miltenyibiotec.com The assay can discriminate between the induction of direct DNA damage (clastogenicity), oxidative stress, and protein damage. criver.comtoxys.com The "ACE" component (Aneugen Clastogen Evaluation) adds cell cycle analysis and polyploidy detection to distinguish between clastogenic and aneugenic modes of action. criver.comtoxys.com

Key reporters in the ToxTracker system include:

Bscl2-GFP: Activated by stalled DNA replication and bulky DNA adducts, indicating pro-mutagenic DNA lesions. toxtrackeracademy.com

Rtkn-GFP: Activated by DNA double-strand breaks, a key clastogenic event. toxtrackeracademy.com

Srxn1-GFP and Blvrb-GFP: Activated by oxidative stress pathways.

Ddit3-GFP: Activated by protein damage and the unfolded protein response.

This assay provides a detailed mechanistic fingerprint of a compound's toxicity. Although no ToxTracker data for 2,10-dinitrofluoranthene is available, its expected activity as a DNA-adduct-forming and potentially ROS-inducing agent would likely lead to a strong activation of the DNA damage and possibly the oxidative stress reporters in this system.

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modeling the electronic structure and predicting the chemical behavior of molecules like 2,10-dinitrofluoranthene.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the properties of molecules, such as their geometry, stability, and electronic characteristics. For dinitrofluoranthene, DFT studies would typically involve optimizing the molecular geometry of the 2,10-isomer and comparing its energetic stability against other possible dinitro-isomers.

| Parameter | Typical Method/Basis Set | Purpose |

| Geometry Optimization | DFT / B3LYP / 6-311++G(d,p) | To find the lowest energy, most stable three-dimensional structure of the molecule. |

| Energy Calculation | Single-point energy calculation at the optimized geometry | To determine the total electronic energy and relative stability of different isomers. |

| Frequency Analysis | Calculation of vibrational frequencies | To confirm the optimized structure is a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPE). |

Quantum chemical calculations are instrumental in predicting the most likely sites for chemical reactions on the 2,10-dinitrofluoranthene molecule. The two electron-withdrawing nitro groups significantly influence the electron density distribution across the fluoranthene (B47539) backbone.

Methods to predict reactivity include:

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of a molecule. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For 2,10-dinitrofluoranthene, the areas around the electronegative oxygen atoms of the nitro groups would show strong negative potential, while the hydrogen atoms on the aromatic rings would be associated with positive potential.

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO indicates regions with the highest probability of donating electrons (nucleophilic sites), whereas the LUMO indicates regions most likely to accept electrons (electrophilic sites). The distribution of these orbitals across the 2,10-dinitrofluoranthene structure reveals the atoms most likely to participate in reactions.

Fukui Functions: These functions provide a more quantitative measure of the reactivity of different atomic sites within a molecule towards electrophilic, nucleophilic, or radical attack. nih.govresearchgate.net Computational studies on other polycyclic aromatic hydrocarbons (PAHs) have successfully used these methods to predict the products of nitration and oxidation reactions. researchgate.net

Quantitative Structure-Toxicity Relationship (QSTR) Modeling

Quantitative Structure-Toxicity Relationship (QSTR) models are statistical tools that aim to predict the toxicity of a chemical based on its molecular structure. researchgate.net These models are particularly valuable for screening large numbers of compounds and prioritizing them for further experimental testing. For nitroaromatic compounds like 2,10-dinitrofluoranthene, QSTR is a well-established approach for predicting mutagenicity. nih.govmdpi.com

Nitroarenes are known to possess genotoxic properties, often exerting their mutagenic effects after metabolic reduction of the nitro group to electrophilic intermediates that can form adducts with DNA. nih.govmdpi.com QSTR models for predicting the mutagenicity of nitroaromatics are developed by creating a mathematical relationship between the known mutagenic potencies of a set of "training" compounds and their calculated molecular descriptors. researchgate.net

These descriptors can include:

Topological descriptors: Based on the 2D representation of the molecule.

Thermodynamic descriptors: Such as the logarithm of the partition coefficient (logP), which relates to hydrophobicity. nih.gov

Electronic descriptors: Derived from quantum chemical calculations.

Once a statistically significant model is developed and validated, it can be used to predict the mutagenicity of new or untested compounds like 2,10-dinitrofluoranthene. nih.gov Studies have shown that planar, hydrophobic molecules with electron-donating substituents and multiple negative potential regions are more likely to be mutagenic. researchgate.net

Electronic properties derived from quantum chemical calculations are critical descriptors in QSTR models for nitro-PAHs. The energies of the HOMO and LUMO, and the difference between them (the HOMO-LUMO gap), are particularly important. researchgate.net

E(LUMO): The energy of the Lowest Unoccupied Molecular Orbital is often correlated with a molecule's ability to accept an electron. For nitroaromatics, a lower E(LUMO) is associated with greater ease of reduction of the nitro group, which is a key step in their metabolic activation to mutagenic species.

HOMO-LUMO Gap (ΔE): This energy gap is an indicator of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more easily excited and thus more reactive. acs.orgmdpi.com Research on dinitro-PAHs has shown that the position of the nitro substituents greatly affects the HOMO-LUMO gap. acs.org Therefore, a smaller calculated ΔE for 2,10-dinitrofluoranthene could imply a higher potential for biological reactivity and mutagenicity. nih.gov

| Electronic Descriptor | Significance in Toxicity Prediction | Expected Correlation with Mutagenicity |

| HOMO Energy | Represents electron-donating ability. | Variable |

| LUMO Energy | Represents electron-accepting ability; relates to the ease of nitro-group reduction. | A lower LUMO energy often correlates with higher mutagenicity. |

| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and stability. | A smaller gap often correlates with higher mutagenicity. |

Simulation of Atmospheric and Environmental Transformations

Computational models are essential for simulating the fate of 2,10-dinitrofluoranthene in the environment. The primary atmospheric degradation pathway for PAHs and their derivatives is through gas-phase reactions with photochemically generated radicals, most notably the hydroxyl radical (•OH). pjoes.comacs.org

Theoretical studies can simulate these transformation processes by calculating the reaction pathways and activation energies. Using DFT, researchers can model the initial step of the atmospheric reaction, which is typically the addition of an •OH radical to the aromatic ring system of the dinitrofluoranthene molecule. nih.gov By calculating the free energies of the various possible intermediate adducts (OH-dinitrofluoranthene radicals), scientists can predict the most thermodynamically stable intermediates. nih.gov

This initial addition is followed by subsequent reactions, such as the addition of NO₂ and elimination of water, to form hydroxylated or further nitrated products. nih.gov Computational studies on fluoranthene have shown that the thermodynamic stability of the initial OH-adduct can successfully predict the major nitro-PAH isomers formed from gas-phase reactions. nih.gov These simulations provide crucial data for larger atmospheric transport models to predict the persistence and potential exposure risks of these compounds. researchgate.net

Environmental Remediation and Management Considerations

Bioremediation Strategies for NPAH-Contaminated Media

Bioremediation leverages the metabolic capabilities of microorganisms to break down or transform contaminants into less harmful substances. sci-hub.sescialert.net It is considered a cost-effective and environmentally sound technology for addressing organic pollutants in soil and water. scialert.net For PAHs and their nitrated derivatives, bioremediation is a principal mechanism for detoxification and removal from the environment. sci-hub.se The process can be enhanced through bioaugmentation, which involves introducing specific microbial strains to a contaminated site, or biostimulation, which involves adding nutrients or electron acceptors to encourage the growth of indigenous degrading populations.

The microbial degradation of PAHs is the primary process for their removal from contaminated sites. scialert.net This breakdown can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, carried out by a diverse range of bacteria, fungi, and algae. sci-hub.sescialert.net Aerobic degradation pathways are generally faster and more extensively studied, often initiated by dioxygenase enzymes that insert oxygen atoms into the aromatic ring structure, making it susceptible to further breakdown. sci-hub.se

Anaerobic degradation is also a significant process, particularly in environments like sediments and groundwater where oxygen is limited. sci-hub.se In these conditions, microorganisms use alternative electron acceptors such as nitrate (B79036), iron (III), or sulfate (B86663) for respiration. sci-hub.sescialert.net The degradation of PAHs under nitrate-reducing conditions has been observed in numerous studies, although the specific bacteria and enzymatic pathways are not as well understood as their aerobic counterparts. sci-hub.sefrontiersin.orgacs.org While specific data on the microbial degradation of 2,10-dinitrofluoranthene is scarce, research on related compounds provides insight. For instance, studies on 3,9-dinitrofluoranthene (B1199685) suggest that it requires metabolic activation by microbial enzymes to exert its genotoxic effects, indicating that microorganisms can indeed interact with and transform dinitrofluoranthene isomers. nih.gov The complete mineralization of complex PAHs often requires the synergistic action of a microbial community rather than a single species. scialert.net

Table 1: Examples of Microorganisms Involved in PAH Degradation (Note: Specific species for 2,10-dinitrofluoranthene degradation are not well-documented; this table lists general PAH degraders.)

| Microorganism Type | Genus/Species Examples | Degradation Condition |

| Bacteria | Pseudomonas sp., Mycobacterium sp., Rhodococcus sp. | Aerobic |

| Bacteria | Desulfobacterium sp. | Anaerobic (Sulfate-Reducing) |

| Bacteria | Various uncharacterized nitrate-reducing bacteria | Anaerobic (Nitrate-Reducing) frontiersin.org |

| Fungi | Phanerochaete chrysosporium (White-rot fungi) | Aerobic |

| Algae | Selenastrum capricornutum, Chlorella vulgaris | Aerobic |

A significant challenge in the bioremediation of NPAHs is the potential for incomplete degradation, which can lead to the formation and accumulation of intermediate metabolites. sci-hub.se These transformation products can sometimes be more polar, mobile, and toxic than the original compound. sci-hub.se The metabolism of nitroaromatics typically proceeds via nitroreduction, a process where nitro groups (NO₂) are sequentially reduced to nitroso (NO), hydroxylamino (NOH), and amino (NH₂) functional groups. nih.gov

The N-hydroxylamino intermediate is of particular concern as it can be further activated through conjugation reactions (e.g., O-acetylation or O-sulfation) to form highly reactive electrophilic nitrenium ions that can bind to DNA, leading to mutations. nih.govpreprints.org The detoxification pathways for dinitrofluoranthenes are not fully understood. nih.gov It is plausible that the degradation of 2,10-dinitrofluoranthene follows these general pathways, potentially forming mono-amino-nitrofluoranthene, di-amino-fluoranthene, and various hydroxylated intermediates. The accumulation of such polar metabolites during bioremediation is a critical concern, as they are not always monitored, which may lead to an underestimation of the true environmental and health risks of a contaminated site. sci-hub.se

Abatement Technologies for Dinitrofluoranthene Emissions

Dinitrofluoranthenes and other NPAHs are not typically produced commercially but are formed during incomplete combustion processes where parent PAHs react with nitrogen oxides (NOx). aaqr.orgd-nb.info Major sources include emissions from diesel engines and stationary sources like waste incinerators and power plants. d-nb.infocdc.gov Therefore, managing dinitrofluoranthene pollution involves controlling these emissions at the source using various Air Pollution Control Devices (APCDs). aaqr.orgd-nb.info

These technologies are designed to capture or destroy pollutants before they are released into the atmosphere. For particle-bound NPAHs, technologies that remove particulate matter, such as Diesel Particulate Filters (DPFs) and baghouses, are highly effective. aaqr.orgtandfonline.com Gaseous PAHs and NPAHs can be controlled through thermal or catalytic oxidation. bohrium.com

Table 2: Emission Abatement Technologies for PAHs and NPAHs

| Technology | Description | Target Phase | General Effectiveness |

| Diesel Particulate Filter (DPF) | A filter that physically traps particulate matter from diesel exhaust. | Particulate | >99% reduction for particle-bound PAHs. tandfonline.com |

| Baghouse Filter | Fabric filters that trap particulate matter from flue gas. | Particulate | Can be combined with sorbent injection for high efficiency. aaqr.org |

| Wet Scrubber | Uses a liquid (usually water) to remove pollutants from a gas stream. | Particulate & Gaseous | Effective for some PAHs, often used in combination with other technologies. bohrium.com |

| Activated Carbon Injection (ACI) | Injects powdered activated carbon into the flue gas to adsorb pollutants, which are then captured by a particulate filter. | Gaseous & Particulate | 76% to over 95% removal of PAHs. aaqr.orgbohrium.com |

| Thermal/Catalytic Oxidizer | High-temperature combustion or catalytic reaction to destroy organic compounds, converting them to CO₂ and water. | Gaseous | High destruction efficiency for a wide range of volatile organic compounds. d-nb.info |

Research Gaps in Remediation of Dinitrofluoranthene

Despite the recognized hazards of dinitrofluoranthenes, significant knowledge gaps hinder the development of comprehensive remediation and management strategies. The lack of specific data for the 2,10-dinitrofluoranthene isomer is a primary challenge, with most existing research focusing on the 3,7- and 3,9- isomers or NPAHs as a general class. nih.goviarc.fr

Key research gaps include:

Undefined Degradation Pathways: The complete microbial degradation and detoxification pathways for 2,10-dinitrofluoranthene under various environmental conditions (aerobic, anaerobic, nitrate-reducing) have not been elucidated. nih.gov Identifying the specific microorganisms and enzymes involved is crucial for developing effective bioremediation technologies.

Metabolite Identification and Toxicity: There is a lack of information on the identity, fate, and toxicity of the intermediate metabolites formed during the degradation of dinitrofluoranthenes. sci-hub.se Comprehensive studies are needed to assess whether remediation efforts are truly detoxifying the environment or simply transforming one hazardous compound into another. nih.gov

Routine Monitoring Deficiencies: Transformation products from NPAH degradation are not routinely monitored in risk assessment or remediation projects. sci-hub.se This oversight can lead to a significant underestimation of the potential risks associated with contaminated sites.

Anaerobic Degradation Mechanisms: While anaerobic degradation of PAHs with nitrate as an electron acceptor is known to occur, the underlying biochemical mechanisms and the microbial communities responsible remain poorly understood. frontiersin.org Further research is needed to harness this process for in-situ remediation of anoxic environments.

Addressing these research gaps is essential for creating more effective risk assessment protocols and for designing and implementing remediation strategies that ensure the complete and safe removal of 2,10-dinitrofluoranthene and its transformation products from the environment.

Future Research Directions for 2,10 Dinitrofluoranthene

Development of Advanced Analytical Techniques

Currently, there is a scarcity of analytical methods specifically validated for the detection and quantification of 2,10-dinitrofluoranthene in various environmental matrices. Future research should focus on developing highly sensitive and selective analytical techniques. Advanced chromatographic and spectrometric methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with advanced detectors, could be optimized for the analysis of this specific isomer. tezu.ernet.in The development of these methods is crucial for accurately assessing its presence and concentration in the environment.

Comprehensive Environmental Monitoring and Source Apportionment

There is a lack of data on the occurrence and distribution of 2,10-dinitrofluoranthene in the environment. Comprehensive monitoring studies are needed to determine its presence in ambient air, water, soil, and sediment. dfo.no These studies should be conducted in various locations, including urban, industrial, and rural areas, to understand its environmental prevalence. Furthermore, source apportionment studies, using techniques like Positive Matrix Factorization (PMF), would help in identifying the primary emission sources of this compound. nih.govcopernicus.orgnih.govmdpi.comcopernicus.org Understanding its sources is fundamental to developing effective mitigation strategies.

Elucidation of Novel Transformation Pathways

The environmental fate of 2,10-dinitrofluoranthene is largely unknown. Research is required to elucidate its transformation pathways in different environmental compartments. Studies should investigate its degradation through processes such as photolysis, hydrolysis, and microbial degradation. nih.gov Identifying the transformation products is also critical, as they may be more or less toxic than the parent compound. Understanding these pathways is essential for predicting its persistence and long-range transport potential.

Deeper Understanding of Biological Mechanisms at the Molecular Level

The toxicological profile of 2,10-dinitrofluoranthene has not been established. Future research should aim to understand its biological mechanisms of action at the molecular level. In vitro and in vivo studies are needed to assess its potential for genotoxicity, mutagenicity, and carcinogenicity. Investigating its interactions with DNA and other cellular macromolecules can provide insights into its potential health effects. researchgate.netmdpi.com These studies are vital for a comprehensive risk assessment.

Refinement of Predictive Models for Environmental Fate and Toxicity

In the absence of extensive experimental data, predictive models can provide initial estimates of the environmental fate and toxicity of 2,10-dinitrofluoranthene. Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict its toxicological properties based on its molecular structure. nih.govnih.govmdpi.comresearchgate.net Multimedia fugacity models can be employed to simulate its partitioning and transport in the environment. nih.govresearchgate.netacs.orgtrentu.caclimahealth.info The refinement and validation of these models with experimental data will be crucial for reliable environmental and health risk assessments. epa.gov

Data Tables

Table 1: Physical and Chemical Properties of 2,10-Dinitrofluoranthene

| Property | Value |

|---|---|

| CAS Number | 105735-73-7 |

| Molecular Formula | C₁₆H₈N₂O₄ |

| Molecular Weight | 292.25 g/mol |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Water Solubility | Data not available |

| Vapor Pressure | Data not available |

Table 2: Toxicological Data for 2,10-Dinitrofluoranthene

| Endpoint | Species | Route of Exposure | Value |

|---|---|---|---|

| Acute Toxicity | Data not available | Data not available | Data not available |

| Genotoxicity | Data not available | Data not available | Data not available |

Q & A

Q. What validation protocols are recommended for novel analytical methods quantifying 2,10-dinitrofluoranthene in complex matrices?

- Methodological Answer: Follow ICH Q2(R1) guidelines for linearity (R² ≥0.995), precision (RSD <5%), and accuracy (90–110% recovery). Validate matrix effects by spiking analyte-free sediment or biological samples. Include inter-laboratory comparisons using certified reference materials (CRMs) where available. Document uncertainties using bottom-up approaches (e.g., ISO 21748) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.